molecular formula C15H14ClNO3 B2996846 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol CAS No. 339166-09-5

4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol

Cat. No.: B2996846
CAS No.: 339166-09-5
M. Wt: 291.73
InChI Key: KZSPKNZRBKAHBU-RQZCQDPDSA-N
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Description

4-Chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a dimethoxyphenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the imine bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced phenols or amines.

  • Substitution: Generation of substituted phenols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of phenolic compounds with biological macromolecules. Medicine: Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzil

  • 5-Chloro-2,4-dimethoxyphenyl isocyanate

Uniqueness: 4-Chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-chloro-2-[(3,4-dimethoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPKNZRBKAHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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